3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromenones, which are characterized by their fused benzopyran rings. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry due to its structural features that may contribute to biological activity.
This compound is classified as a chromenone derivative and specifically falls under the category of dimethylcarbamates, which are esters of carbamic acid. Its structure suggests potential applications in pharmaceuticals, particularly in anticoagulant and anti-inflammatory therapies.
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves several steps:
The reactions usually require catalysts such as Lewis acids or bases, and conditions must be optimized for yield and purity. The use of solvents like dichloromethane or ethanol is common in these syntheses.
The molecular formula for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is . The structure features:
The molecular weight is approximately 348.77 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This compound may participate in various chemical reactions typical for chromenones and carbamates:
Reactions should be conducted under controlled conditions to prevent degradation or unwanted side reactions, particularly when handling sensitive functional groups.
The pharmacological action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate may involve the inhibition of specific enzymes or receptors in biological pathways. For instance, compounds with similar structures have been shown to inhibit activated blood coagulation factor X, leading to anticoagulant effects .
Studies indicate that such compounds can act as potent inhibitors in thrombotic conditions, suggesting their utility in treating diseases such as myocardial infarction and deep venous thrombosis.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate has potential applications in:
Chromenone derivatives constitute a privileged scaffold in drug discovery due to their versatile bioactivity and structural diversity. These compounds are categorized into two primary classes: 2H-chromen-2-ones (coumarins), characterized by a benzopyran core with a lactone moiety, and 4H-chromen-4-ones (flavones), featuring a ketone group at the C4 position [1] [7]. The 4-oxo-4H-chromen scaffold, central to this study, exhibits enhanced electrophilicity and planarity compared to coumarins, facilitating stronger interactions with biological targets like enzymes and receptors. Key structural modifications include:
Table 1: Bioactive Chromenone Classes and Their Therapeutic Applications
Chromenone Class | Core Structure | Key Bioactive Properties | Example Derivatives |
---|---|---|---|
2H-Chromen-2-one (Coumarin) | Benzopyran-2-one | Anticoagulant, antimicrobial, antioxidant | Esculetin, Scopoletin, Umbelliferone |
4H-Chromen-4-one (Flavone) | Benzopyran-4-one | Cholinesterase inhibition, anticancer, anti-inflammatory | Quercetin, 3-Arylchromenones |
Fused Chromenones | e.g., Chromenopyridines | Antimetastatic, tubulin inhibition, antiviral | Amlexanox, Pranoprofen |
The 4-oxo-4H-chromen scaffold serves as a cornerstone in designing multitarget ligands due to its pharmacophoric flexibility and electronic profile. The ketone at C4 acts as a hydrogen-bond acceptor, while the C2=C3 double bond enables π-π stacking with aromatic residues in enzyme binding pockets [1] [10]. This scaffold demonstrates dual-targeting capabilities:
Functionalization at C7 of the chromenone scaffold critically influences bioavailability and target engagement. Carbamate groups (−O−C(=O)−N<) are prioritized over esters (−O−C(=O)−R) due to their:
Table 2: Comparison of Ester Groups at Chromenone C7-Position
Functional Group | Stability to Hydrolysis | Hydrogen-Bonding Capacity | Target Affinity (IC₅₀ Range) |
---|---|---|---|
Carbamate (dimethyl) | High | Donor + Acceptor | 0.65 ± 0.13 μM (BuChE) |
Acetate Ester | Low | Acceptor only | >50 μM (BuChE) |
Benzoate Ester | Moderate | Acceptor only | 5–20 μM (BuChE) |
Sulfonate Ester | High | Acceptor only | Inactive |
SAR analyses confirm that dimethylcarbamate at C7 yields optimal BuChE inhibition (e.g., compound 4k, IC₅₀ = 0.65 ± 0.13 μM) [10]. Bulky substituents (e.g., benzyl carbamates) reduce activity due to steric clashes with the gorge residues of cholinesterases. Molecular dynamics simulations validate that the dimethylcarbamate group occupies a subpocket in BuChE via van der Waals contacts with Leu286 and Trp231 [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1